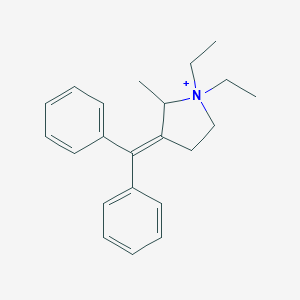
Prifinium
Descripción general
Descripción
Prifinium is an antimuscarinic agent with antispasmodic and antiemetic properties . It is primarily used in the treatment of irritable bowel syndrome due to its action as an anticholinergic . The IUPAC name of Prifinium is 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide .
Molecular Structure Analysis
Prifinium has a molecular formula of C22H28N+ . Its molecular weight is 306.5 g/mol . The InChI key of Prifinium is ZYEPZINLLPPBMI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Prifinium has a molecular weight of 306.5 g/mol . It has a XLogP3-AA value of 5.1, which is a measure of its hydrophobicity .
Aplicaciones Científicas De Investigación
Application in Analytical Chemistry : A study developed a sensitive method for determining prifinium ion in human serum and urine, indicating its importance in analytical chemistry and drug monitoring (Tokuma, Tamura, & Noguchi, 1982).
Effectiveness in Treating Irritable Colon Syndrome : Clinical trials have demonstrated the efficacy of prifinium bromide in treating irritable colon syndrome. In one study, patients showed significant improvement with minimal side effects, suggesting its therapeutic potential (Piai & Mazzacca, 1979). Another trial found that 70% of patients with irritable bowel syndrome benefited from prifinium bromide treatment (Sasaki et al., 1985).
Anticholinergic Activity : Prifinium bromide's anticholinergic properties have been studied in relation to urinary bladder contractions. It showed effectiveness similar to atropine and was more active than other studied anticholinergics (Terai, Deguchi, Ohtsuka, & Kumada, 1991).
Pharmaceutical Analysis : Research has been conducted on the determination of prifinium bromide in pharmaceutical formulations using reverse-phase HPLC, highlighting its relevance in pharmaceutical analysis (Sa'sa', Jalal, & Khalil, 1988).
Taste Masking in Pharmaceutical Preparations : A study focused on masking the bitter taste of prifinium bromide in orodispersible tablets, crucial for patient compliance (Alghabban, Al Ani, & Hassan, 2014).
Pharmacokinetics in Humans : The pharmacokinetics of prifinium bromide was studied in healthy volunteers, providing valuable information on its absorption, distribution, metabolism, and excretion (Noguchi, Tokuma, & Tamura, 1983).
Endoscopic Premedication Use : Prifinium bromide was compared with hyoscine N-butylbromide for endoscopic premedication, demonstrating its effectiveness in inducing smooth muscle relaxation (Magalini & Monica, 1995).
Effect on Colon Motility in Diverticular Disease : A study examined the effect of prifinium bromide on colonic motility in patients with diverticular disease, finding significant inhibition of prostigmin-induced hypermotility (Sasaki, Munakata, Saitoh, & Yoshida, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPZINLLPPBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859880 | |
| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prifinium | |
CAS RN |
10236-81-4 | |
| Record name | 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prifinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prifinium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIFINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



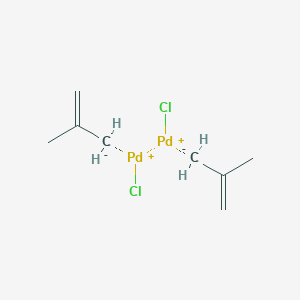

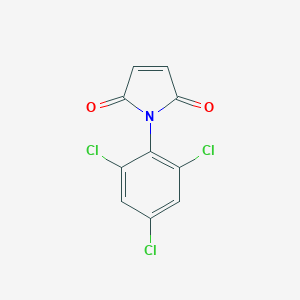
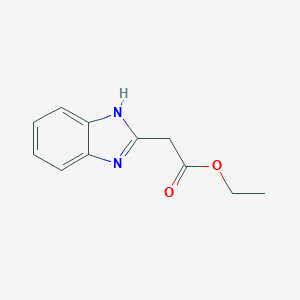
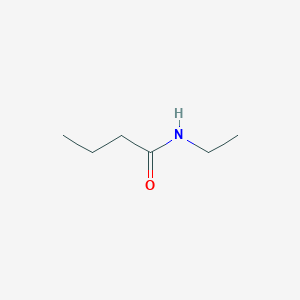

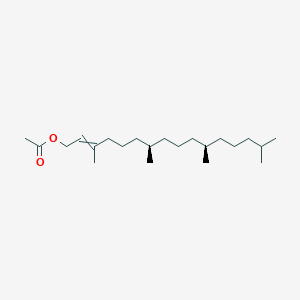


![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

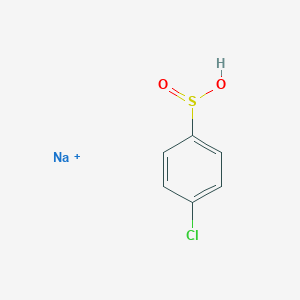
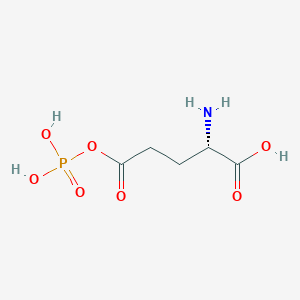
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)